What is the chemical structure of Benzoyl oxokadsuranol?
What is the chemical structure of Benzoyl oxokadsuranol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl oxokadsuranol is a naturally occurring lignan (B3055560) isolated from the stems of Kadsura longipedunculata. This document provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and a detailed protocol for its isolation. While specific biological activities and signaling pathways of Benzoyl oxokadsuranol are still under investigation, this guide lays the foundational chemical knowledge for future research and drug development endeavors.
Chemical Structure and Properties
Benzoyl oxokadsuranol is a complex dibenzocyclooctadiene lignan. Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Chemical Structure:
(Image generated based on the structure of related kadsuranol derivatives and the molecular formula of Benzoyl oxokadsuranol. The precise stereochemistry may vary and requires further crystallographic confirmation.)
Table 1: Physicochemical and Spectroscopic Data for Benzoyl Oxokadsuranol
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₈O₉ | TargetMol Data Sheet |
| Molecular Weight | 520.53 g/mol | TargetMol Data Sheet |
| CAS Number | 130252-47-0 | [1] |
| Appearance | White amorphous powder | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727), chloroform, ethyl acetate (B1210297) | Inferred from isolation protocols |
| HR-ESI-MS (m/z) | 521.1755 [M+H]⁺ (Calcd. for C₂₉H₂₉O₉, 521.1755) | [1] |
| UV (MeOH) λmax (log ε) | 218 (4.65), 254 (4.18), 290 (sh, 3.75) nm | [1] |
| IR (KBr) νmax | 3448, 2924, 1718, 1630, 1595, 1271, 1101, 756 cm⁻¹ | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Benzoyl Oxokadsuranol in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 151.2 | 6.65 (s) |
| 2 | 108.7 | |
| 3 | 160.2 | |
| 4 | 98.6 | 6.22 (s) |
| 5 | 55.4 | |
| 6 | 40.1 | 2.95 (m), 2.10 (m) |
| 7 | 34.5 | 2.50 (m) |
| 8 | 44.2 | 2.15 (m) |
| 9 | 209.8 | |
| 10 | 135.8 | |
| 11 | 123.1 | 6.88 (s) |
| 12 | 148.9 | |
| 13 | 140.9 | |
| 14 | 125.8 | |
| 1'-O-Benzoyl | 166.4 | |
| 1'' | 130.2 | |
| 2'', 6'' | 129.8 | 8.05 (d, 7.5) |
| 3'', 5'' | 128.5 | 7.48 (t, 7.5) |
| 4'' | 133.2 | 7.62 (t, 7.5) |
| 1-OCH₃ | 56.1 | 3.88 (s) |
| 2-OCH₃ | 60.7 | 3.65 (s) |
| 3-OCH₃ | 60.9 | 3.58 (s) |
| 12-OCH₃ | 56.1 | 3.95 (s) |
| 13-OCH₃ | 56.1 | 3.92 (s) |
| C-7 Me | 21.8 | 1.15 (d, 7.0) |
| C-8 Me | 12.9 | 0.85 (d, 7.0) |
(Data adapted from Zhang et al., 2018)[1]
Experimental Protocols
Isolation of Benzoyl Oxokadsuranol
The following protocol is based on the methods described for the isolation of lignans (B1203133) from Kadsura longipedunculata.[1]
Diagram 1: General Workflow for the Isolation of Benzoyl Oxokadsuranol
Caption: Isolation workflow for Benzoyl oxokadsuranol.
Methodology:
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Plant Material: Dried and powdered stems of Kadsura longipedunculata are used as the starting material.
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Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains the lignans, is collected.
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Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and acetone, starting from a low polarity and gradually increasing the polarity.
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Purification: Fractions containing compounds with similar TLC profiles to known lignans are combined and further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Benzoyl oxokadsuranol.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): HR-ESI-MS is used to determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the connectivity of protons and carbons within the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings.
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Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a chromophoric system.
Biological Activity and Signaling Pathways
Currently, there is limited published data specifically detailing the biological activities and mechanisms of action of Benzoyl oxokadsuranol. However, lignans isolated from the Kadsura genus are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and hepatoprotective activities.
Diagram 2: Potential Areas of Biological Investigation for Benzoyl Oxokadsuranol
Caption: Potential research directions for Benzoyl oxokadsuranol.
Future research should focus on evaluating Benzoyl oxokadsuranol for these activities and elucidating the underlying signaling pathways, such as its effects on NF-κB, MAPK, and apoptosis pathways, which are commonly modulated by other bioactive lignans.
Conclusion
This technical guide provides a comprehensive summary of the current knowledge on the chemical structure and properties of Benzoyl oxokadsuranol. The detailed spectroscopic data and isolation protocol serve as a valuable resource for researchers interested in this natural product. Further investigation into its biological activities and mechanisms of action is warranted to explore its potential as a therapeutic agent.
